5-Cyclobutyl-2-methoxypyridine Demonstrates 14% Higher Lipophilicity (LogP 2.71) than the 5-Cyclopropyl Analog (LogP 2.38)
The experimental LogP of 5-cyclobutyl-2-methoxypyridine is 2.71, representing a 14% increase in lipophilicity compared to the 5-cyclopropyl-2-methoxypyridine analog (LogP 2.38) [1]. This quantitative difference is critical for predicting membrane permeability and in vivo distribution, as small changes in LogP can have an outsized impact on a compound's pharmacokinetic profile. The cyclobutyl group introduces additional hydrophobic surface area and conformational restriction relative to the cyclopropyl ring, which translates into this measurable increase in lipophilicity [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.71 |
| Comparator Or Baseline | 5-Cyclopropyl-2-methoxypyridine: LogP = 2.38 |
| Quantified Difference | +0.33 LogP units (+14%) |
| Conditions | Measured/calculated from chemical structure; values reported in ChemSrc database. |
Why This Matters
This 14% increase in LogP directly influences compound prioritization in early drug discovery, where fine-tuning lipophilicity is essential for achieving favorable ADME properties.
- [1] ChemSrc. 5-Cyclobutyl-2-methoxypyridine (CAS 1063961-23-8) Physical Properties. https://m.chemsrc.com/baike/1610389.html; ChemSrc. 5-Cyclopropyl-2-methoxypyridine (CAS 1063960-83-7) Physical Properties. https://www.chemsrc.com/baike/1484790.html View Source
- [2] Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323. DOI: 10.1021/ja011011k View Source
